molecular formula C13H12 B13760759 2,3-Dihydro-1H-benz[e]indene CAS No. 4944-94-9

2,3-Dihydro-1H-benz[e]indene

Cat. No.: B13760759
CAS No.: 4944-94-9
M. Wt: 168.23 g/mol
InChI Key: HQYLCMKCKULOEV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benz[e]indene is an organic compound with the molecular formula C13H12 It is a bicyclic hydrocarbon that consists of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-benz[e]indene can be achieved through several methods. One common approach involves the condensation of a naphthalene derivative with an active ester of 2-alkyl-2-propenoic acid, such as 2-methyl-2-propenoyl chloride . This reaction typically requires specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of indene. This process is carried out under controlled conditions to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-benz[e]indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-1H-benz[e]indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benz[e]indene involves its interaction with specific molecular targets and pathways. For example, it can undergo decarbonylative cycloaddition reactions, which involve the cleavage of carbon-carbon bonds catalyzed by rhodium complexes

Comparison with Similar Compounds

2,3-Dihydro-1H-benz[e]indene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[a]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-2,4,6,8-9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYLCMKCKULOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197792
Record name 2,3-Dihydro-1H-benz(e)indene
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4944-94-9
Record name 2,3-Dihydro-1H-benz[e]indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4944-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dihydro-1H-benz(e)indene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[e]indene,3-dihydro-
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Record name 2,3-Dihydro-1H-benz(e)indene
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Record name 2,3-dihydro-1H-benz[e]indene
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